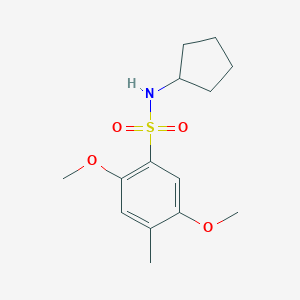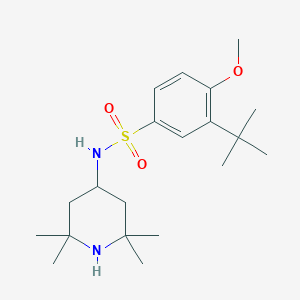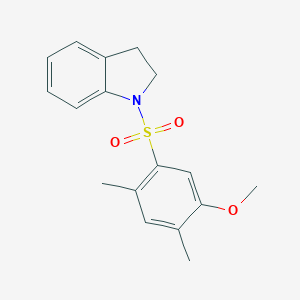
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other diseases. Moreover, this compound has also been investigated for its potential applications in cancer therapy, as it has been found to exhibit cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is a target for the treatment of glaucoma and other diseases. Moreover, this compound has also been found to exhibit cytotoxic activity against various cancer cell lines, which is believed to be due to its ability to induce apoptosis in these cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide are not yet fully understood. However, this compound has been found to exhibit potent inhibitory activity against various enzymes, which suggests that it may have significant effects on various biochemical processes in the body. Moreover, this compound has also been found to exhibit cytotoxic activity against various cancer cell lines, which suggests that it may have significant effects on cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, as well as its cytotoxic activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its potential toxicity, as well as the need for specialized equipment and expertise to handle and manipulate this compound safely.
Direcciones Futuras
There are several future directions for research involving 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide. These include further investigation of its mechanism of action, as well as its potential applications in medicinal chemistry and cancer therapy. Moreover, there is a need for further research to optimize the synthesis method for this compound, as well as to develop new derivatives of this compound with improved activity and selectivity.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide is a multi-step process involving several chemical reactions. The first step involves the preparation of 3-fluoroaniline, which is then reacted with thienylacetic acid to form 3-fluoro-N-(2-thienylmethyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 3-fluoro-N-(2-thienylmethyl)benzenesulfonamide.
Propiedades
Nombre del producto |
3-fluoro-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C11H10FNO2S2 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
3-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2 |
Clave InChI |
CHPZBHMRHDEJNW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)










![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)